molecular formula C14H20N6O2 B2693791 1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2096181-31-4

1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2693791
CAS No.: 2096181-31-4
M. Wt: 304.354
InChI Key: FLOSJHJVHRUIOL-UHFFFAOYSA-N
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Description

1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.354. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • Nucleophilic Substitution in Quaternary Salts of NN'-linked Biazoles : Research has explored nucleophilic reactions in dicationic and monocationic N,N′-linked biazoles, demonstrating various synthetic routes and reactivity patterns that could be relevant for modifying or synthesizing related compounds. The study provides insights into the synthesis of compounds with similar structural features, highlighting the potential for creating diverse derivatives through nucleophilic attack at azolyl carbon atoms (Castellanos et al., 1985).

Pharmacological Studies

  • Antibacterial Activity of Nitrogen-Carbon-Linked Azolylphenyl Oxazolidinones : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, incorporating pyrazole and triazole moieties, was developed to expand the spectrum of activity against Gram-negative bacteria. The research highlights the significance of azole derivatives in medicinal chemistry, especially in enhancing the antibacterial efficacy of pharmaceutical compounds (Genin et al., 2000).

Materials Science

  • Synthesis of Functionalized Triazole Tethered Pyrazolopyridinones : The creation of molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles was achieved through a one-pot reaction, showcasing the utility of these functionalities in developing new materials with potential applications in various domains, including antimicrobial and apoptosis-inducing agents (Sindhu et al., 2016).

Mechanism of Action

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-10-6-13(16-18(10)2)14(21)19-5-4-12(8-19)20-7-11(9-22-3)15-17-20/h6-7,12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOSJHJVHRUIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)N3C=C(N=N3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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